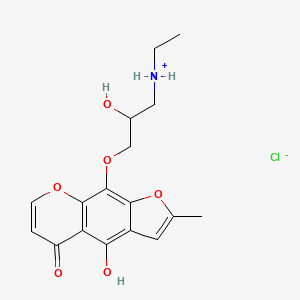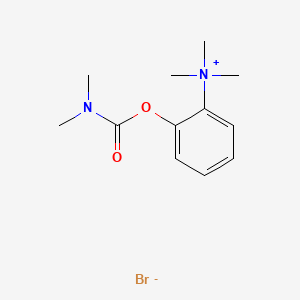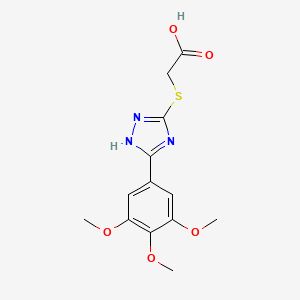
Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Acetic anhydride, sulfur.
Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the 3,4,5-trimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the triazole and thioacetic acid groups.
-
Preparation of 3,4,5-Trimethoxyphenylacetic Acid
Reagents: 3,4,5-trimethoxybenzaldehyde, malonic acid, pyridine, piperidine.
Conditions: The reaction is carried out under reflux conditions to form the corresponding acetic acid derivative.
-
Formation of Triazole Ring
Reagents: Hydrazine hydrate, carbon disulfide, potassium hydroxide.
Conditions: The reaction mixture is heated to form the triazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in an aqueous medium.
Products: Oxidized derivatives of the trimethoxyphenyl group.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents.
Products: Reduced forms of the triazole ring.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential anti-cancer properties.
- Evaluated for its anti-inflammatory and anti-microbial activities.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can form coordination complexes with metal ions, affecting their biological availability and activity. The thioacetic acid moiety may participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3,4,5-Trimethoxyphenylacetic Acid
- Shares the trimethoxyphenyl group but lacks the triazole and thioacetic acid moieties.
- Used in organic synthesis and as a precursor for other compounds.
-
1,2,4-Triazole Derivatives
- Contains the triazole ring but may have different substituents.
- Widely studied for their biological activities, including anti-fungal and anti-cancer properties.
-
Thioacetic Acid Derivatives
- Features the thioacetic acid group but different aromatic or heterocyclic rings.
- Explored for their potential as intermediates in organic synthesis.
Uniqueness
Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of the trimethoxyphenyl group enhances its biological activity, while the triazole and thioacetic acid moieties provide additional sites for chemical modification and interaction with molecular targets.
Propriétés
Numéro CAS |
77803-55-5 |
|---|---|
Formule moléculaire |
C13H15N3O5S |
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C13H15N3O5S/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-14-13(16-15-12)22-6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18)(H,14,15,16) |
Clé InChI |
IJKVCIZBPFDIKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


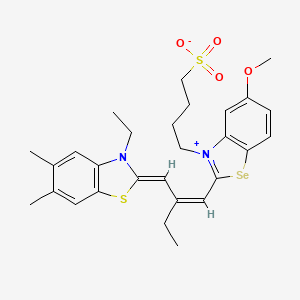
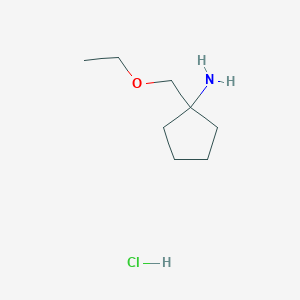
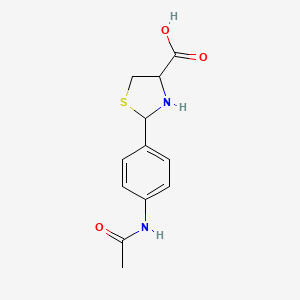
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
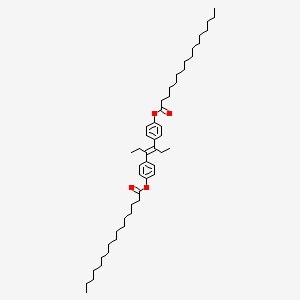
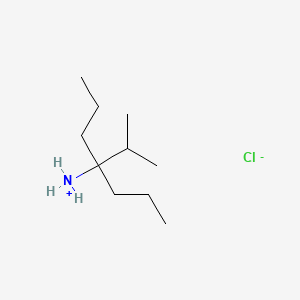
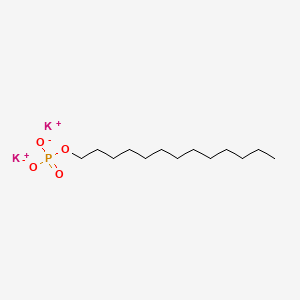

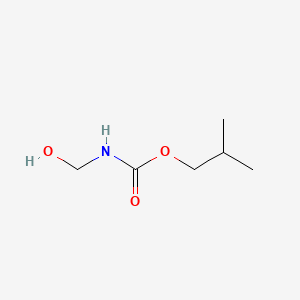
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
